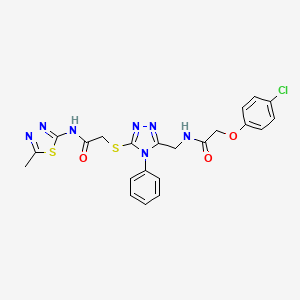![molecular formula C17H15FN2O3S2 B2641491 2-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole CAS No. 1797587-50-8](/img/structure/B2641491.png)
2-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a complex organic compound that features a benzo[d]thiazole core structureThe presence of the benzo[d]thiazole moiety is particularly noteworthy, as this structure is known for its diverse biological activities and chemical reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone . The azetidine ring can be introduced through a nucleophilic substitution reaction, where a suitable azetidine derivative reacts with the benzo[d]thiazole intermediate .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole can undergo a variety of chemical reactions, including:
Oxidation: The benzo[d]thiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[d]thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d]thiazole moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzo[d]thiazole ring .
Wissenschaftliche Forschungsanwendungen
2-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole moiety can interact with various enzymes and receptors, modulating their activity . For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The sulfonyl group can also enhance the compound’s ability to interact with biological membranes, improving its bioavailability and efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: A simpler analog that lacks the azetidine and sulfonyl groups.
2-Aminobenzothiazole: Another analog with an amino group at the 2-position, used in the synthesis of various pharmaceuticals.
3-Fluorobenzylsulfonyl derivatives: Compounds that share the 3-fluorobenzylsulfonyl group but differ in the core structure.
Uniqueness
2-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is unique due to the combination of the benzo[d]thiazole core, the azetidine ring, and the 3-fluorobenzylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
2-[1-[(3-fluorophenyl)methylsulfonyl]azetidin-3-yl]oxy-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S2/c18-13-5-3-4-12(8-13)11-25(21,22)20-9-14(10-20)23-17-19-15-6-1-2-7-16(15)24-17/h1-8,14H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYAJNHCWFJBPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC(=CC=C2)F)OC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(2-Methoxyethyl)pyrazol-4-yl]-[(1-methylcyclopropyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2641409.png)
![1-[6-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide](/img/structure/B2641412.png)


![N-{[(4-nitrophenyl)carbamothioyl]amino}thiophene-2-carboxamide](/img/structure/B2641415.png)
![4-[2-(Dibenzylamino)ethyl]aniline](/img/structure/B2641416.png)
![N-[(1-methanesulfonylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2641421.png)



![N-(4-bromo-3-methylphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2641428.png)
![3-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2641429.png)

